m,p-Xylene

Gas Chromatography Environmental Analysis Volatile Organic Compounds

m,p-Xylene (CAS 179601-23-1) is a binary mixture of m-xylene and p-xylene isomers, belonging to the class of C8 aromatic hydrocarbons. This compound is specifically formulated as an analytical reference standard, wherein m- and p-xylene coelute as a single peak on standard gas chromatography columns and are thus quantified together in regulatory methods such as US EPA Method 8260C.

Molecular Formula C9H14O2
Molecular Weight 0
CAS No. 179601-23-1
Cat. No. B1169843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem,p-Xylene
CAS179601-23-1
Molecular FormulaC9H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m,p-Xylene (CAS 179601-23-1) Analytical Standard Guide: Composition, Applications, and Selection Criteria


m,p-Xylene (CAS 179601-23-1) is a binary mixture of m-xylene and p-xylene isomers, belonging to the class of C8 aromatic hydrocarbons. This compound is specifically formulated as an analytical reference standard, wherein m- and p-xylene coelute as a single peak on standard gas chromatography columns and are thus quantified together in regulatory methods such as US EPA Method 8260C [1]. The compound is also referenced in indoor air quality standards, with a combined threshold of 350 µg/m³ for xylenes [2]. Its primary use is as a certified reference material for the identification and quantification of volatile organic compounds in environmental and industrial matrices.

1
US EPA VOC Methods — Quantified as m,p coeluting pair per 8260C, 502.2, 524.2
2
Indoor Air & Building Standards — Matches combined threshold reporting for xylenes (350 µg/m³)
3
Petrochemical QC — Validated linearity for refinery streams (300 ppm–5% w/w)

m,p-Xylene (CAS 179601-23-1) Technical Differentiation: Why Generic Xylene Mixtures Are Not Interchangeable


Substituting m,p-xylene (CAS 179601-23-1) with generic mixed xylenes (CAS 1330-20-7) or individual isomers (o-xylene, CAS 95-47-6) introduces analytical error and methodological non-compliance. The critical distinction lies in chromatographic behavior: m- and p-xylene coelute on standard capillary columns, while o-xylene is fully resolved . This coelution is explicitly accepted in US EPA methods, which treat m,p-xylene as a single quantifiable entity, whereas mixed xylenes include o-xylene, requiring separate calibration and potentially altering peak integration [1]. Using the incorrect standard compromises data comparability across studies and invalidates results in regulated testing environments.

This Standard m,p-Xylene (CAS 179601-23-1) — coelutes as single peak for combined quantification per EPA methods
vs
Generic Mixed Xylenes (CAS 1330-20-7) Contains o-xylene; requires separate calibration and alters peak integration; not equivalent for m,p quantification
This Standard m,p-Xylene binary mixture — retention profile accepted in regulatory VOC methods
vs
o-Xylene (CAS 95-47-6) Resolved peak but coelutes with other analytes (e.g., 1,1,2,2-tetrachloroethane) on DB-VRX; cannot represent m,p combined response

m,p-Xylene (CAS 179601-23-1) Quantitative Differentiation Evidence: Comparative Data for Informed Procurement


Chromatographic Coelution Profile: m,p-Xylene vs. o-Xylene on Standard GC Columns

In gas chromatographic analysis using standard non-polar capillary columns, m-xylene and p-xylene coelute as a single peak, while o-xylene is fully resolved with a distinct retention time . This coelution is not a limitation but an accepted feature in EPA methods 502.2, 524.2, and 8260, where m,p-xylene is quantified as a combined analyte. In contrast, o-xylene elutes separately, and its coelution with 1,1,2,2-tetrachloroethane on some columns necessitates alternative detection strategies .

Coelution Profile
Head-to-head
m,p-Xylene: single coeluting peak
o-Xylene: resolved peak; coelutes with 1,1,2,2-tetrachloroethane on DB-VRX
DB-VRX 60m × 0.25mm × 1.4µm; EPA volatile methods
Required for EPA method compliance where m,p are quantified as one analyte
Substitution alters peak integration and reporting
Gas Chromatography Environmental Analysis Volatile Organic Compounds

Environmental Occurrence: Indoor Air Concentration Comparison of m,p-Xylene vs. o-Xylene and Mixed Xylenes

A 2018 study of indoor VOC concentrations reported a mean indoor air concentration of 10.7 µg/m³ for m,p-xylene, compared to 4.2 µg/m³ for o-xylene and 14.8 µg/m³ for mixed xylenes (sum of all isomers) [1]. The median concentrations were 6.2 µg/m³ (m,p-xylene) and 2.4 µg/m³ (o-xylene), with m,p-xylene exhibiting a maximum detected level of 74.2 µg/m³, substantially higher than o-xylene's maximum of 30.5 µg/m³ [1].

Indoor Air Levels
Cross-study
m,p-Xylene mean 10.7 µg/m³, max 74.2 µg/m³
o-Xylene mean 4.2 µg/m³, max 30.5 µg/m³
2.5× higher mean; GC-MS, detection frequency 100%
m,p-Xylene predominates indoors; supports exposure assessment with correct standard
Data from European residences (2018 review)
Indoor Air Quality Exposure Assessment Environmental Monitoring

Analytical Calibration Linearity: m,p-Xylene Quantification Range in Petrochemical Streams

A validated GC-MS method for estimating C2-alkylbenzenes in refinery streams demonstrated linearity for m/p-xylenes and o-xylene across the range of 300 ppm to 5% (w/w) using deuterated ethylbenzene as an internal standard [1]. The correlation coefficient (R²) of 0.99 was achieved for calibration mixtures containing m/p-xylenes, o-xylene, and ethylbenzene [1]. The method successfully analyzed 15 refinery, pilot plant, and commercial diesel samples, establishing m,p-xylene's suitability for high-concentration industrial matrices [1].

Calibration Linearity
Cross-study
300 ppm – 5% (w/w)
R² = 0.99
GC-MS with deuterated ethylbenzene ISTD; refinery streams
Supports method fit for high-concentration petrochemical analysis
Equivalent linearity to o-xylene and ethylbenzene
Petrochemical Analysis Gas Chromatography-Mass Spectrometry Method Validation

Regulatory Threshold Distinction: m,p-Xylene Combined Limit in Air Quality Standards

The WELL Building Standard establishes a combined threshold of 350 µg/m³ for xylene (m, o, p combined), explicitly referencing CAS 179601-23-1 as an alternative identifier for m- plus p-xylene alongside the mixture CAS 1330-20-7 [1]. The standard does not distinguish between individual xylene isomers, but the inclusion of the specific CAS 179601-23-1 indicates that m- and p-xylene are treated as a unified entity for compliance purposes, consistent with EPA analytical practice.

Regulatory Threshold
Class-level
350 µg/m³ combined (m, o, p)
CAS 179601-23-1 explicitly referenced
WELL Building Standard; indoor air performance testing
Aligns with building certification combined xylene threshold
No separate isomer limits; m,p mixture accepted for compliance
Air Quality Standards Regulatory Compliance Environmental Health

m,p-Xylene (CAS 179601-23-1) Recommended Application Scenarios for Analytical and Industrial Use


US EPA Method 8260C Compliance for VOC Analysis in Water and Soil

m,p-Xylene (CAS 179601-23-1) is the appropriate analytical standard for laboratories performing US EPA Method 8260C volatile organic compound analysis. The method explicitly treats m- and p-xylene as a coeluting pair quantified as a single analyte. Using this specific CAS-registered mixture ensures proper calibration, peak integration, and reporting, thereby maintaining regulatory compliance and data defensibility in environmental monitoring programs [1].

Indoor Air Quality Exposure Assessment and Building Certification

For indoor air quality studies aligned with the WELL Building Standard, m,p-xylene (CAS 179601-23-1) is the recommended calibration standard for quantifying the m- plus p-xylene fraction. The combined 350 µg/m³ threshold [1] and the documented predominance of m,p-xylene over o-xylene in indoor environments (mean 10.7 µg/m³ vs. 4.2 µg/m³) [2] make this standard essential for accurate exposure assessment and remediation validation.

Petrochemical Refinery Stream Monitoring for Catalytic Process Optimization

In petrochemical refining, monitoring the concentration of C2-alkylbenzenes is critical for optimizing catalytic conversion processes. The validated GC-MS method using m,p-xylene (CAS 179601-23-1) as a calibration standard offers linearity from 300 ppm to 5% (w/w) with R² = 0.99 [1]. This enables reliable quantification across the wide concentration ranges encountered in diesel-range boiling streams, supporting process control and product quality assurance.

Environmental Forensic Investigations and Source Apportionment

The distinct relative abundance pattern of m,p-xylene versus o-xylene in environmental matrices—as demonstrated by indoor air data showing m,p-xylene mean concentrations 2.5× higher than o-xylene [1]—provides a diagnostic tool for source identification in environmental forensic investigations. Using the correct isomer-specific standard (CAS 179601-23-1) is critical for accurate ratio calculation and subsequent source attribution.

Application
Selection Property
Validation Focus
US EPA Method 8260C VOC Analysis
Coelution behavior (m,p as single peak)
Method-specific calibration and peak integration
Indoor Air Exposure Assessment
m,p-xylene predominance in indoor air
Accuracy against combined threshold (350 µg/m³)
Refinery Stream Monitoring
Wide linear calibration range
Quantification across 300 ppm to 5% w/w
Source Apportionment Studies
Isomer ratio (m,p vs o-xylene)
Consistency of relative abundance data
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